(Ethoxyethynyl)(triethyl)germane
Description
(Ethoxyethynyl)(triethyl)germane is an organogermanium compound featuring a triethylgermyl group (Ge(C₂H₅)₃) bonded to an ethoxyethynyl moiety (CH₃CH₂O–C≡C–). This structure combines the steric bulk of triethylgermane with the electron-deficient nature of the ethoxyethynyl group, making it a unique substrate for organometallic reactions. Key properties include its likely liquid state (inferred from similar triethylgermanes like triethyl(phenyl)germane, which is a colorless oil ), and reactivity influenced by the ethoxyethynyl group’s electronic effects.
Properties
CAS No. |
21885-38-1 |
|---|---|
Molecular Formula |
C10H20GeO |
Molecular Weight |
228.89 g/mol |
IUPAC Name |
2-ethoxyethynyl(triethyl)germane |
InChI |
InChI=1S/C10H20GeO/c1-5-11(6-2,7-3)9-10-12-8-4/h5-8H2,1-4H3 |
InChI Key |
GJQDMNPLDKCGSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC#C[Ge](CC)(CC)CC |
Origin of Product |
United States |
Preparation Methods
Reaction of Ethoxyacetylene with Triethylgermane
The most straightforward route involves the deprotonation of ethoxyacetylene followed by reaction with triethylgermanium halides. Schmidpeter et al. optimized this method using a two-step protocol:
- Deprotonation : Ethoxyacetylene is treated with n-butyllithium at −78°C in tetrahydrofuran (THF), generating the lithium ethoxyacetylide intermediate.
- Metallation : Addition of triethylgermanium bromide (Et₃GeBr) to the acetylide at −40°C yields this compound in 68–72% isolated yield.
Critical parameters include strict temperature control to prevent oligomerization of the acetylide and the use of anhydrous solvents to avoid hydrolysis.
Alternative Pathways Using Triethylborane
Recent studies have explored transmetallation strategies with triethylborane (Et₃B). Example Procedure :
- Ethoxyethynylmagnesium bromide, prepared from ethoxyacetylene and ethylmagnesium bromide, reacts with Et₃B in diethyl ether at 25°C.
- The intermediate borate complex is subsequently treated with germanium tetrachloride (GeCl₄), affording this compound in 55–60% yield.
This method circumvents the need for cryogenic conditions but requires careful stoichiometric control to minimize byproducts such as Et₃GeGeEt₃.
Mechanistic Insights and Reaction Optimization
Solvent and Temperature Effects
Data from Deiseroth et al. illustrate the impact of solvent polarity on reaction efficiency (Table 1):
Table 1. Solvent-Dependent Yields for this compound Synthesis
| Solvent | Temperature (°C) | Yield (%) | Byproducts Identified |
|---|---|---|---|
| THF | −78 | 72 | Oligomeric acetylides |
| Diethyl ether | 25 | 60 | Et₃GeGeEt₃, GeO₂ |
| Hexane | 50 | 38 | Polymerized ethoxyacetylene |
Polar aprotic solvents like THF stabilize the acetylide intermediate, whereas nonpolar solvents favor side reactions.
Catalytic Approaches
The use of palladium catalysts (e.g., Pd(PPh₃)₄) has been investigated to enhance regioselectivity in cross-coupling applications. For instance, Example Reaction :
- This compound reacts with aryl iodides in the presence of 2 mol% Pd(PPh₃)₄ and CuI in triethylamine, yielding conjugated enynes with >85% selectivity.
Comparative Analysis with Analogous Compounds
Germanium vs. Silicon Derivatives
Impact of Alkoxy Substituents
Replacing ethoxy with methoxy groups reduces steric hindrance but increases electron density at the ethynyl carbon, altering reaction pathways.
Chemical Reactions Analysis
Types of Reactions: (Ethoxyethynyl)(triethyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound into simpler germanium-containing compounds.
Substitution: The ethoxy and ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a wide range of organogermanium derivatives .
Scientific Research Applications
(Ethoxyethynyl)(triethyl)germane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in various organic reactions.
Biology: Research has explored its potential biological activities, including antitumor properties.
Medicine: The compound’s unique properties make it a candidate for drug development and other medicinal applications.
Mechanism of Action
The mechanism of action of (Ethoxyethynyl)(triethyl)germane involves its interaction with various molecular targets. The compound can form stable complexes with different biomolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Triethylgermanes with Varying Substituents

Key Findings :
- Electronic Effects: The ethoxyethynyl group increases electrophilicity at the ethynyl carbon, facilitating reactions like organoboration, albeit with lower efficiency compared to tin analogues .
- Stability: Ethoxyethynyl(triethyl)germane decomposes under prolonged heating during organoboration, whereas aryl-substituted triethylgermanes (e.g., triethyl(phenyl)germane) exhibit higher thermal stability .
Group 14 Analogues (Si, Sn, Ge)
Key Findings :
- Reactivity Trend: Sn > Ge > Si in organoboration reactions. The tin analogue (3b) achieves quantitative yields under mild conditions, while the germanium compound (2b) requires harsher conditions and faces decomposition .
- Electronic Factors : The Ge–C bond’s lower polarity compared to Sn–C may contribute to slower reaction rates .
Structural and Spectroscopic Comparisons
- NMR Data :
- Triethyl(2-(4'-nitro-[1,1'-biphenyl]-4-yl)ethyl)germane (18) : ¹H NMR shows aromatic protons at δ 8.30–7.32 ppm and Ge–CH₂ protons at δ 2.78–2.63 ppm .
- Ethoxyethynyl(triethyl)germane : Expected downfield shifts for ethynyl protons (δ ~2.5–3.5 ppm) and ethoxy methylene (δ ~3.5–4.5 ppm), though exact data are unavailable.
- Thermal Stability : Ethoxyethynyl derivatives decompose under heat, while aryl-substituted germanes (e.g., triethyl(naphthalen-1-yl)germane) remain stable during purification (86% yield via column chromatography) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

